Dapoxetine

Description

Properties

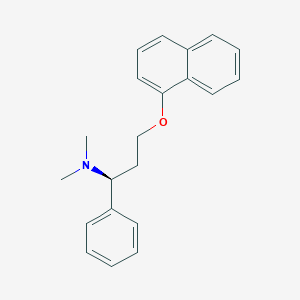

IUPAC Name |

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHYDPUVLEVMC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129938-20-1 (hydrochloride) | |

| Record name | Dapoxetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0057627 | |

| Record name | Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119356-77-3, 129938-20-1 | |

| Record name | Dapoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119356-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapoxetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB2433A4M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Dapoxetine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) specifically developed and approved for the on-demand treatment of premature ejaculation (PE) in adult men.[1][2] Unlike other SSRIs that are used off-label for PE and require chronic daily dosing, this compound's unique pharmacokinetic profile allows for rapid absorption and elimination, making it suitable for as-needed use approximately 1 to 3 hours before sexual activity.[2][3] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and mechanism of action.

Pharmacokinetics

This compound is characterized by its rapid absorption and elimination, which minimizes drug accumulation and reduces the risk of certain adverse effects associated with long-term SSRI use.[3][4] Its pharmacokinetic properties are dose-proportional and are not significantly affected by multiple dosing.[3][5]

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) achieved within approximately 1 to 2 hours.[3][6] The absolute bioavailability of this compound is about 42%, with considerable interindividual variability.[4][6] A high-fat meal has a modest impact on this compound's pharmacokinetics, slightly reducing the Cmax and delaying the Tmax, but it does not affect the overall systemic exposure (AUC).[7][8] this compound is highly protein-bound (>99%) in the plasma.[7]

Metabolism and Elimination

This compound undergoes extensive metabolism in the liver and kidneys, primarily by cytochrome P450 isoenzymes CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1).[7][9] This metabolism results in the formation of several metabolites, with the main ones being this compound-N-oxide, desmethylthis compound, and didesmethylthis compound.[7] Desmethylthis compound is roughly equipotent to this compound, while the other metabolites are essentially inactive or present at pharmacologically insignificant concentrations.[4][7]

The elimination of this compound is biphasic.[3][9] It has a short initial half-life of approximately 1.3 to 1.5 hours and a terminal half-life of about 19 to 22 hours.[3][7] Plasma concentrations of this compound decline rapidly, falling to less than 5% of peak levels 24 hours after administration.[3][4] The metabolites are primarily excreted in the urine.[9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound after single oral doses of 30 mg and 60 mg in healthy male subjects.

Table 1: Pharmacokinetic Parameters of this compound (Single Dose)

| Parameter | 30 mg Dose | 60 mg Dose | Reference(s) |

| Tmax (hours) | 1.01 - 1.42 | 1.27 - 2.0 | [3][7] |

| Cmax (ng/mL) | 297 | 498 | [3][7] |

| AUC (ng·h/mL) | 2040 | 2280 | [8] |

| Initial Half-life (hours) | 1.31 - 1.4 | 1.42 - 1.5 | [5][7] |

| Terminal Half-life (hours) | 18.7 - 20 | 21.9 - 24 | [3][5][7] |

| Absolute Bioavailability (%) | \multicolumn{2}{c | }{42 (15-76)} | [4][6] |

| Protein Binding (%) | \multicolumn{2}{c | }{>99} | [6][7] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the delay of ejaculation.[10] This is achieved through its action as a potent SSRI.[9]

Mechanism of Action

Ejaculation is a complex reflex controlled by various areas in the central nervous system (CNS), with the neurotransmitter serotonin (5-HT) playing a crucial inhibitory role.[7] this compound works by inhibiting the presynaptic serotonin transporter (SERT), which leads to an increased concentration of serotonin in the synaptic cleft.[7][10] This enhanced serotonergic neurotransmission potentiates the inhibitory effect on the ejaculatory reflex, thereby delaying ejaculation.[6] Animal studies suggest that this compound modulates the activity of neurons in the lateral paragigantocellular nucleus (LPGi) at a supraspinal level, which in turn increases the latency of the pudendal motoneuron reflex discharge.[7]

Dose-Response Relationship and Efficacy

Clinical trials have consistently demonstrated the efficacy of this compound in treating premature ejaculation.[7] The effects are dose-dependent, with the 60 mg dose generally providing a greater increase in intravaginal ejaculatory latency time (IELT) compared to the 30 mg dose.[7] In addition to prolonging IELT, this compound has been shown to improve patient-reported outcomes, including perceived control over ejaculation and satisfaction with sexual intercourse.[4][11]

Table 2: Pharmacodynamic Effects of this compound (12-week treatment)

| Outcome Measure | Placebo | 30 mg this compound | 60 mg this compound | Reference(s) |

| Mean IELT Fold Increase from Baseline | 1.4 | 2.5 - 3.0 | 3.0 - 3.4 | [11] |

| Mean IELT (minutes) at 12 weeks | 1.75 | 2.78 | - | [12] |

| Patients with IELT ≥ 3 minutes at 12 weeks (%) | 14 | 29 | 34 | [12] |

| "Good" or "Very Good" Control Over Ejaculation (%) | 11.2 | 26.2 | 30.2 | [11] |

| "Good" or "Very Good" Satisfaction with Sexual Intercourse (%) | 24.4 | 37.9 | 42.8 | [11] |

Experimental Protocols

Typical Pharmacokinetic Study Design

Pharmacokinetic studies of this compound are typically conducted as randomized, open-label, crossover studies in healthy male volunteers.[3][5]

-

Study Design: A common design is a two-period, two-sequence crossover study.[13] Subjects are randomized to receive a single oral dose of this compound (e.g., 30 mg or 60 mg) in one period and the other dose in the second period, with a washout period of at least 7 days between doses.[13][14]

-

Subjects: Healthy male volunteers, typically between 18 and 64 years of age, are recruited.[7][13] Exclusion criteria often include any clinically significant abnormalities identified through medical history, physical examination, laboratory tests, and electrocardiograms (ECGs).[15]

-

Dosing and Sample Collection: this compound is administered orally after an overnight fast.[13] Serial blood samples are collected at predefined time points before and up to 72 hours after dosing.[13] Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound and its metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[16][17]

Analytical Method for this compound Quantification in Plasma

A sensitive and validated LC-MS/MS method is employed for the quantitative analysis of this compound in human plasma.[16]

-

Sample Preparation: this compound and an internal standard (e.g., this compound-d6 or this compound-d7) are extracted from plasma using liquid-liquid extraction or protein precipitation.[16][17]

-

Chromatographic Separation: The separation is achieved on a C8 or C18 reversed-phase column with a mobile phase typically consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic acid).

-

Mass Spectrometric Detection: Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.[18] Multiple reaction monitoring (MRM) is used to monitor the precursor-to-product ion transitions for this compound and the internal standard.[17]

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[16] The linear range for this compound in human plasma is typically between 2.0 and 1000 ng/mL.[19]

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Mechanism of Action at the Synaptic Cleft

Caption: Mechanism of action of this compound.

Experimental Workflow for a Pharmacokinetic Study

Caption: Experimental workflow for a pharmacokinetic study.

References

- 1. This compound, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Full evidence summary | Premature ejaculation: this compound | Advice | NICE [nice.org.uk]

- 3. This compound: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Single- and multiple-dose pharmacokinetics of this compound hydrochloride, a novel agent for the treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. urology-textbook.com [urology-textbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Pharmacokinetics of this compound, a new treatment for premature ejaculation: Impact of age and effects of a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vasista.co.in [vasista.co.in]

- 11. Efficacy of this compound in the Treatment of Premature Ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound for premature ejaculation - Australian Prescriber [australianprescriber.tg.org.au]

- 13. Bioequivalence Assessment of Two this compound Hydrochloride Formulations in Healthy Chinese Males Under Fasted and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lilymag.ir [lilymag.ir]

- 16. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of this compound in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of this compound Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study [ouci.dntb.gov.ua]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Chemical synthesis pathways for (S)-Dapoxetine

An In-depth Technical Guide to the Chemical Synthesis Pathways for (S)-Dapoxetine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Dapoxetine, the active pharmaceutical ingredient in treatments for premature ejaculation, is a short-acting selective serotonin reuptake inhibitor (SSRI).[1] Its stereospecific nature necessitates highly selective and efficient synthetic routes to obtain the desired (S)-enantiomer, which is 3.5 times more potent than its (R)-counterpart. This document provides a comprehensive technical overview of the prominent chemical synthesis pathways for (S)-Dapoxetine. It includes detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic routes to aid researchers and professionals in drug development and manufacturing.

Introduction

Dapoxetine, chemically known as (S)-(+)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, was initially developed as an antidepressant.[1] However, its unique pharmacokinetic profile, characterized by rapid absorption and elimination, made it more suitable for the on-demand treatment of premature ejaculation.[1][2] The synthesis of enantiomerically pure (S)-Dapoxetine has been a significant area of research, leading to the development of several distinct synthetic strategies. These approaches can be broadly categorized into:

-

Asymmetric synthesis from prochiral starting materials.

-

Synthesis using chiral auxiliaries.

-

Resolution of racemic mixtures.

This guide will focus on the most efficient and practical asymmetric synthesis routes reported in the literature.

Asymmetric Synthesis via Sharpless Epoxidation

A notable pathway for the synthesis of (S)-Dapoxetine commences with the commercially available trans-cinnamyl alcohol.[1] This route leverages a Sharpless asymmetric epoxidation to establish the key stereocenter.

Synthesis Pathway

The overall synthetic scheme is as follows:

References

Dapoxetine's Binding Affinity for the Serotonin Transporter (SERT): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), is a pharmacotherapeutic agent primarily indicated for the treatment of premature ejaculation. Its mechanism of action is centered on its high binding affinity for the human serotonin transporter (SERT). By inhibiting SERT, this compound blocks the reuptake of serotonin from the synaptic cleft, leading to an increase in serotonergic neurotransmission. This enhanced serotonergic activity in the central nervous system, particularly at postsynaptic 5-HT receptors, is believed to modulate the ejaculatory reflex, resulting in a delay in ejaculation. This technical guide provides a comprehensive overview of this compound's binding affinity for SERT, including quantitative binding data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the serotonin transporter (SERT), as well as for the norepinephrine transporter (NET) and dopamine transporter (DAT), has been characterized in vitro using radioligand binding assays. The key parameters used to quantify this binding are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

This compound demonstrates a high affinity and selectivity for SERT compared to NET and DAT. Studies have shown that this compound's potency in inhibiting serotonin uptake is significantly greater than its effect on norepinephrine and dopamine uptake[1].

Table 1: this compound Binding Affinity (Ki) for Monoamine Transporters

| Transporter | Radioligand | This compound Ki | Reference |

| Serotonin Transporter (SERT) | [3H]citalopram | 9.5 | [1] |

| Norepinephrine Transporter (NET) | [3H]nisoxetine | 6.6 | [1] |

| Dopamine Transporter (DAT) | [3H]WIN35428 | 5.8 | [1] |

Table 2: this compound Inhibitory Activity (IC50) for Monoamine Uptake

| Transporter | Radioligand | This compound IC50 (nM) | Reference |

| Serotonin Transporter (SERT) | [3H]5-HT | 1.12 | [1][2] |

| Norepinephrine Transporter (NET) | [3H]norepinephrine | 202 | [1][2] |

| Dopamine Transporter (DAT) | [3H]dopamine | 1720 | [1][2] |

The data clearly illustrates that this compound is a potent inhibitor of the serotonin transporter, with significantly lower affinity for the norepinephrine and dopamine transporters[1]. This selectivity for SERT is a key feature of its pharmacological profile as an SSRI.

Experimental Protocols for SERT Binding Assays

The determination of this compound's binding affinity for SERT is typically conducted using in vitro radioligand binding assays. The following is a detailed methodology based on standard protocols for such experiments.

Objective

To determine the binding affinity (Ki) of this compound for the human serotonin transporter (SERT) through a competitive radioligand binding assay using [3H]citalopram.

Materials

-

Biological Material: Cell membranes prepared from a stable cell line expressing the recombinant human serotonin transporter (hSERT).

-

Radioligand: [3H]citalopram (a high-affinity radiolabeled ligand for SERT).

-

Competitor: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled SERT ligand (e.g., unlabeled citalopram or another potent SSRI).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Scintillation Cocktail.

-

Instrumentation: Microplate scintillation counter, filtration apparatus with glass fiber filters.

Experimental Workflow

Caption: Experimental workflow for determining this compound's SERT binding affinity.

Detailed Procedure

-

Membrane Preparation:

-

Cells expressing hSERT are harvested and homogenized in ice-cold buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

-

-

Competitive Binding Assay:

-

The assay is performed in microplates.

-

To each well, the following are added in order:

-

Assay buffer.

-

A constant concentration of [3H]citalopram (typically at or near its Kd value for SERT).

-

Varying concentrations of this compound (the competitor). A wide range of concentrations is used to generate a full competition curve.

-

The reaction is initiated by the addition of the prepared hSERT-containing membranes.

-

-

Total Binding: Determined in the absence of any competitor.

-

Non-specific Binding: Determined in the presence of a saturating concentration of a non-radiolabeled SERT ligand.

-

-

Incubation:

-

The microplates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are immediately washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a microplate scintillation counter, providing data in counts per minute (CPM).

-

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

IC50 Determination: The specific binding data is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for SERT.

-

-

Signaling Pathway and Mechanism of Action

This compound's therapeutic effect in premature ejaculation is a direct consequence of its high-affinity binding to and inhibition of the serotonin transporter. The subsequent increase in synaptic serotonin levels modulates the ejaculatory reflex at the level of the central nervous system.

Caption: Mechanism of action of this compound in delaying ejaculation.

The ejaculatory reflex is a complex process involving both the sympathetic and parasympathetic nervous systems, which are modulated by supraspinal centers in the brain. Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial inhibitory role in this process. Specifically, the activation of certain postsynaptic serotonin receptors is associated with a delay in ejaculation.

-

5-HT2C Receptors: Activation of these receptors is thought to exert an inhibitory effect on ejaculation.

-

5-HT1A Receptors: The role of these receptors is more complex. While presynaptic 5-HT1A autoreceptors can inhibit serotonin release, the stimulation of postsynaptic 5-HT1A receptors may have a pro-ejaculatory effect. The net effect of increased synaptic serotonin is a dominant inhibitory influence on the ejaculatory reflex.

By blocking SERT, this compound enhances the action of serotonin at these key postsynaptic receptors, thereby strengthening the inhibitory signals within the neural circuits that control ejaculation. This leads to an increased ejaculatory latency time.

Conclusion

This compound's high binding affinity and selectivity for the serotonin transporter are fundamental to its clinical efficacy in the treatment of premature ejaculation. The quantitative data from in vitro binding assays unequivocally demonstrate its potent inhibition of SERT. The established experimental protocols for radioligand binding assays provide a robust framework for the characterization of this compound and other SERT inhibitors. The mechanism of action, stemming from the inhibition of serotonin reuptake and subsequent modulation of postsynaptic serotonergic signaling, provides a clear rationale for its therapeutic effect. This in-depth understanding of this compound's interaction with SERT is crucial for ongoing research and the development of novel therapies for ejaculatory dysfunction and other serotonin-related disorders.

References

Early Preclinical Animal Studies on Dapoxetine Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational preclinical animal studies that established the initial efficacy of Dapoxetine for the treatment of premature ejaculation (PE). The document focuses on quantitative data, detailed experimental protocols, and the underlying neurobiological mechanisms elucidated in these early investigations.

Quantitative Efficacy Data

The preclinical efficacy of this compound was primarily evaluated in rat models designed to mimic premature ejaculation. The following tables summarize the key quantitative findings from these studies, demonstrating this compound's dose-dependent effects on ejaculatory parameters.

Table 1: Effect of this compound on Ejaculatory Latency in Sexually Experienced Rats

| Treatment Group | Administration Route | Dose | Time of Administration Pre-Mating | Ejaculatory Latency (minutes, Mean ± SD) | p-value vs. Control |

| Saline Control | Subcutaneous | N/A | 15 minutes | 10 ± 1 | N/A |

| This compound | Subcutaneous | Not Specified | 15 minutes | 16 ± 4 | < 0.05 |

| This compound | Oral | Not Specified | 60 minutes | No significant effect | N/A |

| This compound | Oral | Not Specified | 180 minutes | No significant effect | N/A |

Data synthesized from a behavioral study in sexually experienced rats, where the greatest delay was observed in animals with shorter baseline latencies[1][2].

Table 2: Effect of Intravenous this compound on Pudendal Motoneuron Reflex Discharge (PMRD) in Anesthetized Rats

| Treatment Group | Dose (mg/kg) | Change in PMRD Latency from Baseline | Change in PMRD Amplitude from Baseline | Change in PMRD Duration from Baseline |

| This compound | 1 | Significantly Increased | Decreased | Decreased |

| This compound | 3 | Significantly Increased | Decreased | Decreased |

| This compound | 10 | Significantly Increased | Decreased | Decreased |

| Paroxetine (IV) | 1, 3, 10 | Less effective than this compound | Not specified | Not specified |

This study utilized electrical stimulation of the dorsal nerve of the penis to elicit PMRD, a proxy for the ejaculatory reflex[1].

Table 3: Efficacy of Acute Oral this compound in a "Rapid Ejaculator" Rat Model

| Treatment Group | Dose (mg/kg) | Effect on Ejaculation Latency (EL) | Effect on Ejaculation Frequency (EF) |

| Vehicle Control | N/A | Baseline | Baseline |

| This compound | 300 | Lengthened | Decreased |

This study used a model where rats were pre-categorized based on their ejaculatory performance[3][4].

Table 4: Effect of Intravenous this compound on p-Chloroamphetamine (PCA)-Induced Ejaculation in Anesthetized Rats

| Treatment Group | Dose (mg/kg) | Proportion of Rats Ejaculating | Reduction in Intraseminal Vesicle Pressure (AUC) | Reduction in Bulbospongiosus Muscle Contractions (AUC) |

| Vehicle Control | N/A | 78% | N/A | N/A |

| This compound | 1 | 33% | 78% | 91% |

| This compound | 3 | 22% | 78% | 85% |

| This compound | 10 | 13% | 78% | 91% |

PCA was used to chemically induce ejaculation, and this compound's inhibitory effect was measured[1].

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical animal studies that investigated the efficacy of this compound.

"Rapid Ejaculator" Rat Model and Behavioral Testing

This protocol was designed to assess the effect of this compound on copulatory behavior in a subset of male rats exhibiting shorter ejaculation latencies, serving as an animal model for premature ejaculation.[3][4]

Experimental Workflow:

Methodology:

-

Animal Selection: Male rats undergo standard copulatory tests to determine their baseline ejaculatory performance. Based on parameters like ejaculation latency, they are categorized into "sluggish," "middle," or "rapid" ejaculators. Only the "rapid" ejaculators are selected for the subsequent stages of the experiment.[3][4]

-

Drug Administration: The selected rapid ejaculator rats are randomly assigned to receive either an acute oral dose of this compound or a vehicle control.

-

Behavioral Assessment: Following drug administration, the rats are introduced to receptive females, and their sexual behavior is recorded. The primary endpoints measured are Ejaculation Latency (EL) and Ejaculation Frequency (EF).[3][4]

-

Neurobiological Analysis: After the behavioral tests, the animals are euthanized, and their brains are processed for immunohistochemistry to detect the expression of Fos protein. The density of Fos-positive neurons is quantified in specific brain regions associated with the ejaculatory circuit to assess changes in neuronal activity.[3][5]

Pudendal Motoneuron Reflex Discharge (PMRD) Model

This electrophysiological model in anesthetized rats was used to directly assess the effect of this compound on the spinal control of the ejaculatory reflex.[1]

Experimental Workflow:

Methodology:

-

Animal Preparation: Male rats are anesthetized and surgically prepared for the experiment.

-

Stimulation and Recording: Electrodes are placed to bilaterally stimulate the dorsal nerve of the penis. Recording electrodes are positioned to measure the reflex discharges of the pudendal motoneuron.

-

Baseline Measurement: A baseline PMRD is established by recording the latency, amplitude, and duration of the reflex in response to the electrical stimulation.[1]

-

Drug Administration: A vehicle control, this compound, or another SSRI like Paroxetine is administered intravenously at various doses.

-

Post-Treatment Measurement: The PMRD is recorded again following the drug infusion.

-

Data Analysis: The changes in PMRD latency, amplitude, and duration from baseline are calculated and compared across the different treatment groups to determine the drug's effect on the ejaculatory reflex arc.

Neurobiological Signaling and Mechanism of Action

Preclinical studies have indicated that this compound inhibits the ejaculatory reflex at a supraspinal level.[1][5] A key brain structure identified in this action is the lateral paragigantocellular nucleus (LPGi).[1][6] The mechanism involves the modulation of neuronal activity in a network of brain regions that control ejaculation.

Proposed Supraspinal Mechanism of this compound Action

The following diagram illustrates the proposed mechanism by which this compound modulates the ejaculatory reflex through its action on the central nervous system. As a selective serotonin reuptake inhibitor (SSRI), this compound increases serotonin levels in the synaptic cleft.[5] This increased serotonergic tone is thought to influence key brain nuclei that regulate ejaculation.

Studies using Fos protein expression as a marker for neuronal activity have shown that in "rapid ejaculator" rats, there is significantly higher Fos expression in the hypothalamus, amygdala, and LPGi compared to normal rats.[5][6] Acute oral administration of this compound significantly lowered these Fos expression levels in the hypothalamus, thalamus, and amygdala of the rapid ejaculator rats, correlating with a delay in ejaculation.[5][6] This provides strong evidence that this compound exerts its effects by reducing neuronal activity in these excitatory areas of the ejaculatory circuit.[5]

References

- 1. Efficacy of this compound in the Treatment of Premature Ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on ejaculatory performance and related brain neuronal activity in rapid ejaculator rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vivo Metabolic Pathways of Dapoxetine in Hepatic Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is rapidly absorbed and metabolized, making it a suitable on-demand treatment for premature ejaculation. Its metabolic fate is primarily determined by hepatic enzymes, particularly in the microsomal fraction. This technical guide provides a comprehensive overview of the in vivo metabolic pathways of this compound in human liver microsomes (HLM). It details the key enzymatic reactions, identifies the major and minor metabolites, and presents available quantitative data on its metabolism. Furthermore, this guide outlines the experimental protocols for studying this compound metabolism in vitro and includes visualizations of the metabolic pathways and experimental workflows to aid in understanding.

Introduction

This compound undergoes extensive hepatic metabolism, leading to the formation of multiple metabolites that are primarily excreted in the urine.[1] The key enzymes responsible for its biotransformation are cytochrome P450 isoenzymes CYP2D6 and CYP3A4, as well as flavin-containing monooxygenase 1 (FMO1).[1] The primary metabolic pathways involved are N-dealkylation, N-oxidation, hydroxylation, and dearylation.[2][3] Understanding these pathways is crucial for predicting potential drug-drug interactions and for the overall safety and efficacy assessment of this compound.

Key Metabolic Pathways and Metabolites

The metabolism of this compound in human liver microsomes results in the formation of at least eleven phase I metabolites. The major metabolic transformations include:

-

N-demethylation: This process leads to the formation of desmethylthis compound and didesmethylthis compound. Desmethylthis compound is reported to be equipotent to this compound, but its clinical effect is limited due to lower plasma concentrations.[4]

-

N-oxidation: This reaction, primarily catalyzed by FMO1, results in the formation of this compound-N-oxide, a major circulating metabolite with no significant clinical effect.[5]

-

Hydroxylation: Hydroxylated metabolites are also formed, though they are generally considered minor pathways.[3]

-

Dearylation: This is another identified metabolic route for this compound.[3]

A diagram illustrating the primary metabolic pathways of this compound is presented below.

Quantitative Analysis of this compound Metabolism

The following table summarizes the known enzymes and resulting major metabolites.

| Metabolite | Formation Pathway | Key Enzymes |

| Desmethylthis compound | N-demethylation | CYP2D6, CYP3A4 |

| Didesmethylthis compound | N-demethylation | CYP2D6, CYP3A4 |

| This compound-N-oxide | N-oxidation | FMO1 |

Experimental Protocols

The following sections detail the methodologies for key experiments in the study of this compound metabolism in hepatic microsomes.

In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)

This protocol is based on the methodology described by Skibiński et al. (2021).[1]

Objective: To identify the metabolites of this compound formed by human liver microsomes.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate buffer (55 mM, pH 7.4)

-

NADPH regenerating system (or NADPH solution, 20 mM)

-

Acetonitrile (ice-cold)

-

Methanol (ice-cold)

-

Centrifuge

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare the incubation mixture in microcentrifuge tubes containing 55 mM phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and this compound (final concentration 50 µM).

-

Pre-incubation: Pre-incubate the mixture for 2 minutes at 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (or NADPH solution to a final concentration of 1 mM). The total volume of the reaction mixture is typically 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding an equal volume (200 µL) of ice-cold acetonitrile:methanol (1:1, v/v) to precipitate the proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

The following diagram illustrates the experimental workflow for the in vitro metabolism study.

LC-MS/MS Analysis for Metabolite Identification and Quantification

Objective: To separate, identify, and quantify this compound and its metabolites.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan for metabolite identification and Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its known metabolites (e.g., Desmethylthis compound, this compound-N-oxide). An example MRM transition for this compound is m/z 306.2 -> 157.2.[6]

-

Data Analysis: Metabolites are identified by their retention times and mass spectra. Quantification is achieved by comparing the peak areas of the analytes to those of a standard curve.

The logical relationship for metabolite identification using LC-MS/MS is depicted below.

Conclusion

The in vivo metabolism of this compound in hepatic microsomes is a complex process involving multiple enzymatic pathways, primarily mediated by CYP2D6, CYP3A4, and FMO1. The main metabolic routes are N-demethylation and N-oxidation, leading to the formation of desmethylthis compound, didesmethylthis compound, and this compound-N-oxide. While the qualitative aspects of this compound's metabolism are well-documented, a significant gap exists in the public domain regarding the quantitative kinetics of individual metabolite formation in pooled human liver microsomes. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the metabolism of this compound and similar compounds, which is essential for drug development and a comprehensive understanding of its pharmacological profile.

References

- 1. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug this compound by UHPLC-ESI-Q-TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug this compound by UHPLC-ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of Avanafil and this compound in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a prote ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05492A [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of Dapoxetine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is a therapeutic agent primarily indicated for the treatment of premature ejaculation. A comprehensive understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This technical guide provides a detailed overview of the essential physicochemical characteristics of this compound and its hydrochloride salt, including its chemical identity, melting point, boiling point, pKa, lipophilicity, and solubility profile. Detailed experimental protocols for the determination of these properties are also presented, alongside visualizations of its mechanism of action and typical analytical workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and analysis of this compound.

Chemical Identity

This compound is chemically designated as (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. It is most commonly available as its hydrochloride salt, which enhances its stability and aqueous solubility.

| Property | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine[1] | (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride |

| Chemical Formula | C₂₁H₂₃NO[1] | C₂₁H₂₄ClNO |

| Molecular Weight | 305.41 g/mol [2] | 341.87 g/mol [3] |

| CAS Number | 119356-77-3[1][2] | 129938-20-1[4] |

Physicochemical Properties

The physicochemical properties of this compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Method |

| Melting Point (this compound HCl) | 181.75 °C - 183.57 °C[5][6] | Differential Scanning Calorimetry (DSC)[5][6] |

| Melting Point (this compound Free Base) | 48 - 49 °C[2] | Not specified |

| Boiling Point (Predicted) | 454.4 ± 38.0 °C[2] | Computational Prediction |

| pKa | 8.6[7] | Potentiometric Titration |

| LogP (Predicted) | 4.91 | Computational Prediction |

Note on Boiling Point: The boiling point of this compound is predicted as it is likely to decompose at such high temperatures, which is common for complex pharmaceutical molecules.

Solubility Profile

The solubility of this compound is a key factor influencing its bioavailability. The hydrochloride salt is significantly more water-soluble than the free base.

| Solvent | Solubility of this compound Hydrochloride |

| Water | Soluble (amorphous form has a solubility of approximately 95 mg/mL)[8] |

| Methanol | Freely Soluble[4] |

| Ethanol | Slightly Soluble[4] |

| Propylene Glycol | Freely Soluble[4] |

| N,N-Dimethylformamide (DMF) | Freely Soluble[4] |

| Phosphate Buffer (pH 7.2) | Approximately 10 mg/mL[9] |

| 0.01 N HCl | 71 mg/mL[10] |

| DMSO | Approximately 16 mg/mL[9] |

Experimental Protocols

This section outlines the methodologies for determining the key physicochemical properties of this compound.

Physicochemical Characterization Workflow

A general workflow for the physicochemical profiling of a new chemical entity like this compound is crucial for efficient drug development.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal behavior of this compound hydrochloride.

Instrumentation: A differential scanning calorimeter (DSC), such as a Q1000 DSC from TA Instruments.[11]

Methodology:

-

Sample Preparation: Accurately weigh approximately 1-2 mg of this compound hydrochloride into an aluminum DSC pan. Crimp the pan to seal it.

-

Instrument Calibration: Calibrate the instrument for temperature and heat flow using a certified indium standard.

-

Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

-

Data Acquisition: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.[5][6]

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound.

Instrumentation: A calibrated potentiometer with a pH electrode, a magnetic stirrer, and a burette.

Methodology:

-

Solution Preparation: Prepare a 1 mM solution of this compound hydrochloride in water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. A 0.15 M KCl solution is used to maintain constant ionic strength.[12][13]

-

Titration Setup: Place a known volume (e.g., 20 mL) of the this compound solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution.

-

Titration: Make the sample solution acidic (pH 1.8-2.0) with 0.1 M HCl. Titrate the solution with the standardized 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition. Continue the titration until the pH reaches approximately 12-12.5 and stabilizes.[12][13]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. The first derivative of the curve can be used to accurately locate the equivalence point.

Determination of LogP by Shake-Flask Method

Objective: To determine the partition coefficient (LogP) of this compound between n-octanol and water.

Instrumentation: A mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).

Methodology:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of the two solvents and allowing them to separate. The aqueous phase should be buffered to a pH where the compound is in its neutral form (at least 2 pH units above the pKa for a base).

-

Partitioning: Accurately weigh a small amount of this compound and dissolve it in one of the phases. Add a known volume of the second phase.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Quantification by UV-Visible Spectrophotometry

Objective: To quantify this compound in solution.

Instrumentation: A UV-Visible spectrophotometer with 1 cm quartz cuvettes.

Methodology:

-

Solvent Selection: Methanol is a suitable solvent for this compound analysis.

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in methanol and scan the UV spectrum from 200 to 400 nm to determine the λmax. For this compound, a λmax of approximately 291-292 nm is typically observed.

-

Calibration Curve: Prepare a series of standard solutions of this compound in methanol of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Prepare the sample solution in methanol and measure its absorbance at the λmax. Determine the concentration of this compound in the sample using the calibration curve.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of this compound.

Instrumentation: A high-performance liquid chromatograph (HPLC) with a UV detector and a suitable column.

Methodology (Example Conditions):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection Wavelength: 230 nm or 292 nm.[3]

-

Injection Volume: 20 µL.

-

Procedure: Prepare standard and sample solutions in the mobile phase. Inject the solutions into the HPLC system and record the chromatograms. The retention time and peak area are used to identify and quantify this compound.

Mechanism of Action: Serotonin Reuptake Inhibition

This compound's therapeutic effect in premature ejaculation is attributed to its action as a selective serotonin reuptake inhibitor (SSRI). It blocks the serotonin transporter (SERT) in the presynaptic neuron, leading to an increased concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to modulate the ejaculatory reflex.

Conclusion

This technical guide has provided a detailed compilation of the physicochemical properties and solubility of this compound and its hydrochloride salt. The presented data and experimental protocols offer a valuable resource for scientists and researchers in the pharmaceutical industry. A thorough understanding and application of this information are essential for the successful development, formulation, and analysis of this compound-containing products, ultimately ensuring their quality, safety, and efficacy.

References

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 2. tsijournals.com [tsijournals.com]

- 3. impactfactor.org [impactfactor.org]

- 4. Thermal Analysis Investigation of this compound and Vardenafil Hydrochlorides using Molecular Orbital Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. WO2013075669A1 - Crystal and amorphous substance of this compound hydrochloride and preparation method therefor - Google Patents [patents.google.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. tainstruments.com [tainstruments.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. agilent.com [agilent.com]

Dapoxetine's Supraspinal Modulation of the Ejaculatory Expulsion Reflex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), is a widely recognized treatment for premature ejaculation (PE).[1] Its efficacy is primarily attributed to its ability to modulate the ejaculatory reflex at the supraspinal level.[2] This technical guide provides an in-depth analysis of the core mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. The central focus is on the role of the lateral paragigantocellular nucleus (LPGi) as a critical brain structure in mediating this compound's inhibitory effect on the ejaculatory expulsion reflex.[3][4]

Core Mechanism of Action: Supraspinal Inhibition

This compound's primary mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[1][5] This enhanced serotonergic neurotransmission at pre- and postsynaptic receptors is believed to be the foundation of its ability to delay ejaculation.[1] Animal studies have been pivotal in elucidating that this compound's inhibitory effect on the ejaculatory reflex is not a direct spinal action but is mediated at a supraspinal level.[4]

The Role of the Lateral Paragigantocellular Nucleus (LPGi)

Research has identified the lateral paragigantocellular nucleus (LPGi), located in the ventral portion of the rostral medulla, as a crucial brain structure for this compound's ejaculatory-delaying effects.[1][3] The LPGi is known to be a source of tonic descending inhibition of genital reflexes in male rats.[6] Studies in anesthetized male rats have demonstrated that the acute administration of this compound modulates the activity of LPGi neurons, leading to an inhibition of the ejaculatory expulsion reflex.[1][4] This modulation results in an increased latency of the pudendal motoneuron reflex discharge (PMRD), a physiological marker of the ejaculatory reflex.[1][3] Importantly, the ejaculatory-delaying effects of intravenous this compound are abolished in rats with chemically induced lesions of the LPGi, confirming its necessary role in this process.[3][4]

Serotonergic Signaling Pathways

The ejaculatory process is complex and involves a network of neurotransmitters, with serotonin (5-HT) playing a significant inhibitory role.[7][8] Increased central 5-HT levels are associated with an elevated ejaculatory threshold.[9] Several 5-HT receptor subtypes are implicated in this regulation:

-

5-HT1A Receptors: Activation of these receptors, particularly presynaptic autoreceptors, can reduce serotonin levels and consequently lower the ejaculatory threshold, accelerating ejaculation.[8][9]

-

5-HT1B and 5-HT2C Receptors: Stimulation of these receptors is thought to mediate the inhibitory effects of serotonin on ejaculation, leading to a delay.[8][9]

This compound, by increasing synaptic serotonin, likely enhances the stimulation of postsynaptic 5-HT2C receptors, contributing to ejaculatory delay.[10]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Preclinical Data in Animal Models

| Parameter | Animal Model | This compound Dose/Administration | Control | Result | Significance | Citation |

| Ejaculatory Latency | Sexually experienced rats | Subcutaneous or oral | Saline control | Significantly delayed ejaculation (16 ± 4 min vs. 10 ± 1 min) | P < 0.05 | [2][10] |

| PMRD Latency | Anesthetized rats | 1, 3, and 10 mg/kg IV | Vehicle | Significantly increased from baseline | - | [10] |

| PMRD Amplitude | Anesthetized rats | 1, 3, and 10 mg/kg IV | Vehicle | Decreased from baseline | - | [10] |

| PMRD Amplitude | Anesthetized rats | 1 and 80 µg intrathecally | NaCl 0.9% intrathecally | Significantly increased | - | [4] |

| Ejaculatory Latency | Rapid ejaculator rats | 300 mg/kg oral | Vehicle | Lengthened | - | [11] |

| Ejaculation Frequency | Rapid ejaculator rats | 300 mg/kg oral | Vehicle | Decreased | - | [11] |

Table 2: Clinical Data in Men with Premature Ejaculation

| Parameter | Study Population | This compound Dose | Placebo | Result | Significance | Citation |

| Mean Average IELT (minutes) at Week 12 | Pooled Phase 3 Data | 30 mg | 1.9 | 3.1 | P < 0.001 | [2][10] |

| Mean Average IELT (minutes) at Week 12 | Pooled Phase 3 Data | 60 mg | 1.9 | 3.6 | P < 0.001 | [2][10] |

| Geometric Mean Average IELT (minutes) at 12 weeks | Integrated Phase III Trials | 30 mg | 1.3 | 2.0 | P < 0.001 | [3] |

| Geometric Mean Average IELT (minutes) at 12 weeks | Integrated Phase III Trials | 60 mg | 1.3 | 2.3 | P < 0.001 | [3] |

| Geometric Mean IELT Fold Increase | Pooled Phase 3 Data | 30 mg | 1.6 | 2.5 | P < 0.0001 | [2] |

| Geometric Mean IELT Fold Increase | Pooled Phase 3 Data | 60 mg | 1.6 | 3.0 | P < 0.0001 | [2] |

| Mean IELT Increase (minutes) | 165 male patients | 30 mg on demand | Pre-treatment: 1.53 ± 0.50 | Post-treatment: 3.16 ± 1.41 | P < 0.001 | [12] |

Experimental Protocols

Pudendal Motoneuron Reflex Discharges (PMRD) Model in Anesthetized Rats

This experimental paradigm is used to assess the ejaculatory expulsion reflex.[4]

-

Animal Model: Male Wistar rats are anesthetized.

-

Surgical Preparation: The dorsal nerves of the penis (DNP) are dissected and mounted on stimulating electrodes. The pudendal nerve is also dissected and a branch innervating the bulbospongiosus muscle is mounted on recording electrodes.

-

Stimulation: The DNP are electrically stimulated to elicit PMRDs.

-

Drug Administration: this compound or a vehicle control is administered intravenously (IV) or intrathecally.

-

Measurement: The latency, amplitude, and duration of the PMRDs are recorded and analyzed before and after drug administration.[10]

-

LPGi Lesion Sub-protocol: To investigate the role of the LPGi, bilateral chemical lesions are created in the LPGi using kainic acid one day before the PMRD experiment. The effects of IV this compound on PMRDs are then compared between rats with and without LPGi lesions.[4]

Behavioral Studies in Sexually Experienced Rats

These studies evaluate the effect of this compound on ejaculatory behavior.

-

Animal Model: Sexually experienced male rats are used.

-

Drug Administration: this compound or a saline control is administered subcutaneously or orally at specific time points (e.g., 15, 60, or 180 minutes) before mating tests.[2][10]

-

Mating Test: Treated male rats are placed with receptive female rats, and their copulatory behavior is observed and recorded.

-

Measurement: Key parameters measured include ejaculatory latency (time from the first intromission to ejaculation), ejaculation frequency, and other copulatory behaviors.[2][10][11]

Fos Protein Expression as a Marker of Neuronal Activity

This technique is used to identify brain regions activated during ejaculation and how this compound modulates this activity.[3][11]

-

Animal Model: Male rats are categorized based on their ejaculatory performance (e.g., rapid, normal, sluggish).[3]

-

Behavioral Paradigm: Rats undergo a standard copulatory test.

-

Drug Administration: In some experiments, rapid ejaculator rats are treated with oral this compound or a vehicle.[11]

-

Tissue Processing: After the behavioral test, the rats are euthanized, and their brains are processed for Fos immunohistochemistry.

-

Analysis: The density of Fos-immunopositive cells is quantified in specific brain regions, including the hypothalamus, amygdala, and LPGi, to determine the level of neuronal activation.[3][11]

Visualizations

Signaling Pathway of this compound's Supraspinal Action

Caption: this compound's inhibitory signaling pathway on the ejaculatory reflex.

Experimental Workflow for Investigating Supraspinal Effects

Caption: Workflow for the PMRD experiment with LPGi lesion.

Conclusion

The evidence strongly supports that this compound's efficacy in treating premature ejaculation stems from its action at the supraspinal level, with the lateral paragigantocellular nucleus being an indispensable component of this mechanism. By increasing serotonergic tone, this compound enhances the descending inhibitory control of the spinal ejaculatory generator, ultimately delaying the ejaculatory expulsion reflex. The experimental models and quantitative data presented provide a robust framework for understanding this neuropharmacological action and for guiding future research and development in the treatment of ejaculatory dysfunctions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Efficacy of this compound in the Treatment of Premature Ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Supraspinal site of action for the inhibition of ejaculatory reflex by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. Excitotoxic lesions of the nucleus paragigantocellularis facilitate male sexual behavior but attenuate female sexual behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology of ejaculation: emphasis on serotonergic control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonin and premature ejaculation: from physiology to patient management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serotonin and the neurobiology of the ejaculatory threshold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. jhwcr.com [jhwcr.com]

From Antidepressant to On-Demand Ejaculation Control: The Discovery and Development of Dapoxetine

An In-depth Technical Guide on the Scientific Journey of a Novel SSRI

Abstract: This technical guide provides a comprehensive overview of the initial discovery and development history of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) with a unique pharmacokinetic profile. Initially investigated by Eli Lilly as an antidepressant, its rapid onset of action and short half-life rendered it unsuitable for chronic psychiatric conditions. However, these very characteristics made it an ideal candidate for an on-demand treatment for premature ejaculation (PE). This document details the preclinical and clinical research that underpinned this therapeutic pivot, presenting key quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex biological and developmental pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the intricate journey of pharmaceutical repositioning and the scientific basis of this compound's clinical application.

Introduction: A Serendipitous Discovery

This compound, structurally similar to the well-known antidepressant fluoxetine, was first synthesized and investigated by scientists at Eli Lilly and Company as a potential treatment for depression.[1] As a potent SSRI, its mechanism of action centers on the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[2][3] However, early clinical trials revealed a pharmacokinetic profile characterized by rapid absorption and elimination, a stark contrast to the sustained-release profiles required for effective antidepressant therapy.[4][5] This led to the initial discontinuation of its development for depression.[1]

Recognizing the potential of its fast-acting nature, the development of this compound was later repurposed for the on-demand treatment of premature ejaculation (PE), a common male sexual disorder.[6] This decision was based on the established role of serotonin in the ejaculatory reflex.[5] This guide chronicles the scientific endeavors that transformed a shelved antidepressant candidate into the first approved oral medication for PE.

Preclinical Development: Establishing the Scientific Foundation

In Vitro Studies: Target Engagement and Selectivity

The initial characterization of this compound's pharmacological profile involved in vitro binding and uptake assays to determine its affinity and selectivity for the serotonin transporter.

Experimental Protocol: Serotonin Transporter (SERT) Binding Assay

A competitive radioligand binding assay was employed to determine the binding affinity of this compound for the human serotonin transporter. While the exact historical protocol for this compound is not publicly detailed, a representative methodology is as follows:

-

Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human SERT were used.[7][8]

-

Radioligand: [³H]citalopram, a high-affinity radiolabeled SSRI, was used as the competing ligand.[9]

-

Procedure:

-

Cell membranes expressing SERT were prepared and incubated with a fixed concentration of [³H]citalopram.

-

Increasing concentrations of unlabeled this compound were added to compete for binding to the transporter.

-

After incubation, the bound and free radioligand were separated via rapid vacuum filtration through glass fiber filters.[7][10]

-

The radioactivity retained on the filters was measured using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]citalopram (IC50) was determined. The inhibition constant (Ki), representing the binding affinity, was then calculated using the Cheng-Prusoff equation.[10]

Table 1: In Vitro Binding and Uptake Inhibition Profile of this compound [9]

| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |

| Serotonin (SERT) | 9.5 | 1.12 |

| Norepinephrine (NET) | 6.6 | 202 |

| Dopamine (DAT) | 5.8 | 1720 |

Preclinical Animal Models

To evaluate its potential as an antidepressant, this compound was tested in rodent models of depression, such as the Unpredictable Chronic Mild Stress (UCMS) model.

Experimental Protocol: Unpredictable Chronic Mild Stress (UCMS) in Rats

The UCMS protocol is designed to induce a state of anhedonia and other depressive-like behaviors in rodents. A typical protocol involves the following steps:

-

Animals: Male Wistar or Sprague-Dawley rats were used.[11]

-

Procedure: For a period of 4 to 8 weeks, animals were subjected to a series of mild, unpredictable stressors on a daily basis.[12][13][14] The stressors included:

-

Cage Tilt: Cages were tilted at a 45-degree angle.

-

Wet Bedding: 100-200 ml of water was added to the sawdust bedding.

-

Reversal of Light/Dark Cycle: The 12-hour light/dark cycle was reversed.

-

Food and Water Deprivation: Access to food and water was restricted for a period.

-

Social Stress: Animals were housed in pairs and then separated.

-

Novel Objects: Unfamiliar objects were placed in the cages.

-

-

Behavioral Assessment: The primary outcome measure was anhedonia, assessed by a decrease in the consumption of a palatable sucrose solution. Other behavioral tests, such as the forced swim test, were also used to measure despair-like behavior.

Animal models were also crucial in establishing the proof-of-concept for this compound in delaying ejaculation.

Experimental Protocol: Animal Model of Premature Ejaculation

-

Animals: Sexually experienced male rats were used.[6]

-

Procedure:

-

Male rats were administered this compound or a placebo subcutaneously or orally.

-

After a predetermined time, they were exposed to receptive female rats.

-

-

Outcome Measures: The primary endpoint was the ejaculatory latency, defined as the time from the first intromission to ejaculation.[5]

Clinical Development: From Healthy Volunteers to Patient Populations

Phase I Clinical Trials: Safety and Pharmacokinetics in Healthy Volunteers

The initial clinical evaluation of this compound was conducted in healthy male volunteers to assess its safety, tolerability, and pharmacokinetic profile.

Experimental Protocol: Phase I Dose-Escalation Study

-

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose design was employed.[15]

-

Participants: Healthy male volunteers were enrolled.

-

Procedure:

-

Single Ascending Dose: Cohorts of participants received a single oral dose of this compound at escalating dose levels (e.g., 60 mg, 100 mg, 140 mg, 160 mg) or a placebo.[15]

-

Multiple Ascending Dose: Other cohorts received daily oral doses of this compound at escalating levels (e.g., 80 mg, 100 mg, 120 mg) or a placebo for a defined period (e.g., 6 days).[15]

-

-

Safety Monitoring: Comprehensive safety assessments were conducted, including physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[4][15][16]

-

Pharmacokinetic Analysis: Blood samples were collected at regular intervals to determine the pharmacokinetic parameters of this compound and its metabolites.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Dose) [4]

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| 30 mg | 297 | 1.01 | 2259 | 1.31 (initial), 18.7 (terminal) |

| 60 mg | 498 | 1.27 | 4492 | 1.42 (initial), 21.9 (terminal) |

Phase II and III Clinical Trials: Efficacy and Safety in Premature Ejaculation

Following the promising preclinical data and favorable safety profile in Phase I, this compound entered extensive Phase II and III clinical trials to evaluate its efficacy and safety for the on-demand treatment of premature ejaculation.

Experimental Protocol: Pivotal Phase III Clinical Trial for Premature Ejaculation

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group design was utilized.[17]

-

Participants: Men aged 18 years or older who met the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR) criteria for PE for at least 6 months were enrolled.[6][17][18][19] Key inclusion criteria often included an intravaginal ejaculatory latency time (IELT) of 2 minutes or less in at least 75% of sexual intercourse events.[6][17]

-

Intervention: Patients were randomized to receive this compound (30 mg or 60 mg) or a placebo, to be taken on-demand 1 to 3 hours before anticipated sexual intercourse.[17]

-

Efficacy Endpoints:

-

Safety Assessment: Adverse events were monitored throughout the trial.

Table 3: Summary of Efficacy Results from a Phase III Clinical Trial of this compound for Premature Ejaculation (24 weeks) [17]

| Treatment Group | Baseline Mean Average IELT (min) | End of Study Mean Average IELT (min) | Change from Baseline (min) |

| Placebo | 0.9 | 1.9 | +1.0 |

| This compound 30 mg | 0.9 | 3.2 | +2.3 |

| This compound 60 mg | 0.9 | 3.5 | +2.6 |

Visualizing the Pathways

Signaling Pathway: Mechanism of Action of this compound

References

- 1. This compound: LY 210448 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. psychscenehub.com [psychscenehub.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Efficacy of this compound in the Treatment of Premature Ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [jove.com]

- 15. researchgate.net [researchgate.net]

- 16. fda.gov [fda.gov]

- 17. This compound for the treatment of premature ejaculation: results from a randomized, double-blind, placebo-controlled phase 3 trial in 22 countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. jhwcr.com [jhwcr.com]

Methodological & Application

HPLC-MS/MS method for Dapoxetine quantification in human plasma

An HPLC-MS/MS (High-Performance Liquid Chromatography with tandem mass spectrometry) method provides a robust and sensitive approach for the quantification of Dapoxetine in human plasma, a critical process in pharmacokinetic studies and bioequivalence trials. This application note details a validated method for the accurate determination of this compound concentrations.

Introduction

This compound is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. Accurate measurement of its concentration in human plasma is essential for therapeutic drug monitoring and pharmacokinetic analysis. The HPLC-MS/MS method offers high selectivity and sensitivity, allowing for precise quantification of this compound, even at low concentrations. This protocol outlines the sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Principle of the Method

The method involves the extraction of this compound and an internal standard (IS), typically a deuterated analog like this compound-d7, from human plasma.[1][2][3] The extract is then injected into an HPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer. The use of an internal standard helps to correct for variations in sample processing and instrument response.

Materials and Reagents

-

Analytes: this compound Hydrochloride, this compound-d7 (Internal Standard)

-